molecular formula C8H15NO2S B1409131 octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide CAS No. 1799978-61-2

octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide

Cat. No.: B1409131
CAS No.: 1799978-61-2
M. Wt: 189.28 g/mol
InChI Key: KASCEXGVDUUFJA-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a melting point of 248-251°C and a molecular weight of 200.26 g/mol. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This reaction leads to the formation of the desired thiazine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazine derivatives.

Scientific Research Applications

Octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazine: A related compound with a similar ring structure but different substituents.

    Benzothiazine: Another related compound with a benzene ring fused to the thiazine ring.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazines.

Uniqueness

Octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is unique due to its specific ring structure and the presence of the dioxide group This gives it distinct chemical and biological properties compared to other thiazine derivatives

Biological Activity

Octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiazine family, which is known for its pharmacological significance. The following sections will explore the synthesis, biological activities, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of o-nitrostyrenes with elemental sulfur in a suitable solvent. This method allows for the formation of the desired benzothiazine scaffold through a series of reduction and oxidation reactions without the need for additional catalysts .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of octahydro-1H-benzo[d][1,2]thiazine derivatives. In vitro evaluations have demonstrated effectiveness against various microbial pathogens using methods such as disk diffusion and microdilution techniques. Notably, certain derivatives exhibited activity against Gram-positive bacteria and showed promise as alternatives to traditional antibiotics .

Antioxidant and Anti-inflammatory Effects

Research indicates that octahydro-1H-benzo[d][1,2]thiazine derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases. Additionally, they have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Neuroprotective Activity

The neuroprotective effects of octahydro-1H-benzo[d][1,2]thiazine derivatives have been explored in relation to neurodegenerative disorders. They act as inhibitors of calpain I, a protease involved in neurodegeneration. Studies suggest these compounds could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease by protecting neuronal cells from apoptosis induced by toxic agents .

Study 1: Antimicrobial Activity

In a study evaluating 20 derivatives of 1,2-benzothiazine 1,1-dioxide, several compounds demonstrated potent antimicrobial activity against Pseudomonas aeruginosa, a common opportunistic pathogen. The results indicated that modifications to the benzothiazine structure could enhance antimicrobial efficacy .

Study 2: Cytotoxicity Assessment

Another research effort investigated the cytotoxicity profiles of various benzothiazine derivatives using fibroblast cell lines. The study found that while some derivatives exhibited low cytotoxicity at therapeutic concentrations, others showed significant cytotoxic effects, necessitating further investigation into structure-activity relationships .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveInhibits calpain I; protects neuronal cells

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-benzo[d]thiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASCEXGVDUUFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CS(=O)(=O)NCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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